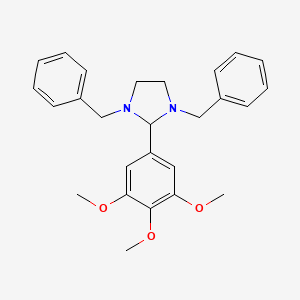

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the imidazolidine family and is synthesized using specific methods.

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Substituted-Imidazolidine Derivatives : This study details the synthesis of newer substituted-imidazolidine derivatives and their evaluation for anti-inflammatory, analgesic, and antiulcer activity. Among the compounds studied, certain derivatives showed promising anti-inflammatory and analgesic actions, as well as a superior gastrointestinal safety profile compared to standard drugs (Husain et al., 2013).

Synthesis, Molecular Properties, Toxicity, and Biological Evaluation of Substituted Imidazolidine Derivatives : This research aimed to develop potent and safe anti-inflammatory agents containing the imidazolidine heterocyclic ring. Several derivatives showed promising anti-inflammatory and analgesic actions, with low toxicity risk and favorable bioactivity scores for drug targets (Husain et al., 2015).

Optical Resolution and Catalysis Ability of Imidazolidine Derivatives : This study explored the optical resolution of a chiral framework for imidazolidine derivatives and examined their catalysis ability in an asymmetric Michael reaction (Ryoda et al., 2008).

Identification of Spirooxindole-Based Derivatives as Potential p53 Activity Modulators : Research on the design of new analogues of spirooxoindolepyrrolidine nucleus, including certain imidazolidine-based compounds, showed their potential in inhibiting cell growth of various human tumor cells (Gomez-Monterrey et al., 2010).

Antimicrobial and Antitumor Activity of Nitrogen Heterocycles : This study synthesized and evaluated the antimicrobial and antitumor activity of certain nitrogen heterocycles, including imidazolidine derivatives (El-Shenawy, 2016).

DNA Binding Studies of Imidazolidine Derivatives : The study evaluated the DNA binding affinity of novel imidazolidine derivatives, highlighting their potential as effective anti-cancer drugs based on their binding strength with DNA (Shah et al., 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, a related study provides insight into the microtubule destabilization mechanism of 3,4,5-trimethoxyphenyl indanone derivatives . The absence of twisting motion might cause loss of lateral contacts in microtubule, thus promoting microtubule destabilization . This study could be helpful for designing microtubule destabilizers with higher activity .

properties

IUPAC Name |

1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3/c1-29-23-16-22(17-24(30-2)25(23)31-3)26-27(18-20-10-6-4-7-11-20)14-15-28(26)19-21-12-8-5-9-13-21/h4-13,16-17,26H,14-15,18-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVPTXLMOGLTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)